REACTION_CXSMILES
|
[I:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)C[C:4]=2[CH:3]=1.CS(C)=O.[OH-].[Na+].[CH3:21]I.C(O[CH2:26][CH3:27])C>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[I:1][C:2]1[CH:3]=[CH:4][C:12]2[C:11]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:26]([CH3:27])([CH3:21])[C:13]=2[CH:14]=1 |f:2.3,6.7|
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=2CC3=CC=CC=C3C2C=C1
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added through the septum
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature the mixture
|
Type
|
CUSTOM
|
Details
|
was transferred to a 1 L separatory funnel
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with diethyl ether (4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=2C(C3=CC=CC=C3C2C=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |